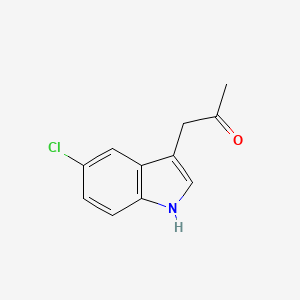

1-(5-chloro-1H-indol-3-yl)propan-2-one

説明

1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole-derived compound featuring a chloro substituent at the 5-position of the indole ring and a propan-2-one (acetone-derived) chain at the 3-position (Figure 1). Its synthesis and structural modifications align with broader medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic profiles.

特性

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIIAHUNWNEGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(5-chloro-1H-indol-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

化学反応の分析

1-(5-chloro-1H-indol-3-yl)propan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include indole-3-carboxylic acids, alcohols, and substituted indoles .

科学的研究の応用

Medicinal Applications

A. Neurodegenerative Disorders

Research indicates that derivatives of indole compounds, including 1-(5-chloro-1H-indol-3-yl)propan-2-one, can serve as potential treatments for neurodegenerative disorders. Specifically, compounds related to this structure have been investigated for their ability to inhibit tau aggregation, which is implicated in conditions such as Alzheimer's disease. A patent (EP2651887B1) describes N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives as tau aggregation inhibitors, highlighting the therapeutic potential of indole derivatives in neurodegenerative research .

B. Anticancer Activity

Indole derivatives have shown promise in anticancer research. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Agricultural Applications

A. Herbicide Safeners

1-(5-chloro-1H-indol-3-yl)propan-2-one has been explored for its potential as a herbicide safener. Research has demonstrated that indole derivatives can alleviate crop injury caused by certain herbicides, making them valuable in agricultural practices. The synthesis of novel N-dichloroacetyl indole derivatives has been reported to enhance crop safety when exposed to chloroacetanilide and other herbicides .

Material Science Applications

A. Organic Electronics

The unique properties of indole derivatives, including their electronic characteristics, make them suitable candidates for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can contribute to improved efficiency and stability.

Case Studies and Data Tables

作用機序

The mechanism of action of 1-(5-chloro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

類似化合物との比較

Key Findings :

- Chloro at the 5-position enhances antimalarial activity compared to unsubstituted indoles, likely due to improved target binding via electronic effects .

- Bromo substituents (e.g., 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one) may alter solubility but lack direct activity data .

Modifications to the Ketone Chain

Chain length and functional groups on the ketone moiety impact potency and selectivity:

Key Findings :

- Thioether modifications (e.g., 4-bromo- or nitro-phenylthio groups) drastically enhance antimalarial potency compared to simple ethanone/propan-2-one derivatives .

- Chain elongation (propan-2-one vs. ethanone) may reduce steric hindrance, but experimental validation is needed.

Key Findings :

- Thioether-linked derivatives exhibit superior antimalarial activity (IC₅₀ = 30–90 nM) compared to non-thioether analogs .

生物活性

1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole derivative that has garnered significant attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 1-(5-chloro-1H-indol-3-yl)propan-2-one, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound 1-(5-chloro-1H-indol-3-yl)propan-2-one features a chloro-substituted indole moiety linked to a propanone group. This structural configuration is essential for its interaction with biological targets.

The biological activity of 1-(5-chloro-1H-indol-3-yl)propan-2-one is primarily attributed to its ability to interact with various molecular targets.

- Inhibition of Enzymes : It may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including 1-(5-chloro-1H-indol-3-yl)propan-2-one.

Case Studies:

- Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 29 nM to 78 nM, indicating potent activity against these cell lines .

- Mechanistic Studies : Research indicates that the compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table 1: Antiproliferative Activity of 1-(5-Chloro-1H-indol-3-yl)propan-2-one

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 29 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 42 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 35 | Caspase activation |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Candida albicans | 0.75 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。